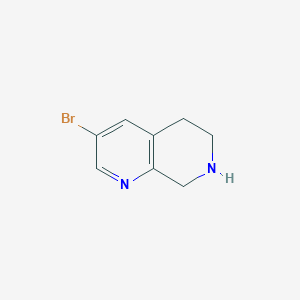

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Descripción

Historical Context of Naphthyridine Chemistry

The historical development of naphthyridine chemistry traces its origins to the late nineteenth century, when the first naphthyridine derivative was synthesized in 1893 by Reissert, who subsequently proposed the nomenclature for this new class of heterocyclic derivatives. Reissert recognized that naphthyridines could be considered as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms, establishing the foundational understanding that would guide future research in this field. This pioneering work laid the groundwork for the systematic exploration of naphthyridine chemistry that would unfold over the subsequent decades.

The progression of naphthyridine synthesis reached a significant milestone in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This adaptation represented a crucial advancement in synthetic methodology, demonstrating that established quinoline synthetic approaches could be modified to access naphthyridine frameworks. The success of this approach opened new avenues for naphthyridine synthesis and established precedents for the development of related synthetic strategies.

The evolution of naphthyridine chemistry continued with refinements to synthetic methodologies, particularly in addressing the challenges associated with the original Skraup reaction. Traditional Skraup reactions involving aminopyridines and glycerol derivatives in the presence of oxidizing agents and sulfuric acid were often violent and difficult to control. However, subsequent modifications, including the use of 4-aminopyridine-N-oxide as starting material followed by reduction to the free base, provided more reliable synthetic routes with improved yields. These historical developments established the foundation for modern approaches to naphthyridine synthesis, including the preparation of brominated derivatives such as this compound.

The recognition of naphthyridines as pharmaceutically relevant scaffolds emerged from their demonstrated medicinal, electronic, and catalytic properties. Historical investigations revealed that naphthyridine derivatives possessed diverse biological activities, leading to increased interest in developing synthetic methods for accessing various substituted naphthyridines. This historical context provides the backdrop for understanding the significance of specific derivatives like this compound, which represents the culmination of decades of synthetic development and the growing recognition of the importance of halogenated heterocyclic intermediates.

Classification and Nomenclature of Naphthyridine Systems

The systematic classification of naphthyridine systems begins with the recognition that six isomeric naphthyridines are theoretically possible, each distinguished by the relative positions of the nitrogen atoms within the bicyclic framework. These isomers include 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine, with each designation indicating the positions of the nitrogen atoms within the fused ring system. The nomenclature system follows established conventions for heterocyclic compounds, where the numbering begins from one nitrogen atom and proceeds around the ring system to identify the position of the second nitrogen atom.

The 1,7-naphthyridine system, which forms the core structure of this compound, represents one of the six possible isomeric arrangements. In this system, nitrogen atoms occupy positions 1 and 7 of the bicyclic framework, creating a specific electronic environment that influences both the physical properties and chemical reactivity of the compound. The 1,7-naphthyridine isomer has received considerable attention in research due to its unique structural features and the accessibility of synthetic routes for its preparation.

Over the years, naphthyridine systems have been designated by various alternative nomenclature systems, including "pyridopyridines," "benzodiazines," "diazadecalins," and "diazanaphthalenes" when using the "aza" system. However, the standardization of nomenclature occurred in 1936 when these compounds were indexed in Chemical Abstracts as "naphthyridines," establishing the current systematic naming convention. This standardization provided clarity and consistency in the literature, facilitating communication among researchers and enabling more effective organization of chemical knowledge.

The specific nomenclature for this compound reflects multiple structural modifications to the basic naphthyridine framework. The "1,7" designation indicates the positions of the nitrogen atoms, the "5,6,7,8-tetrahydro" specification describes the partial saturation of one of the pyridine rings, and the "3-Bromo" prefix identifies the position and nature of the halogen substituent. This systematic approach to nomenclature ensures precise communication about the compound's structure and facilitates its identification in chemical databases and literature searches.

| Naphthyridine Isomer | Nitrogen Positions | Molecular Formula | Significance |

|---|---|---|---|

| 1,5-Naphthyridine | 1,5 | C₈H₆N₂ | Most extensively studied |

| 1,6-Naphthyridine | 1,6 | C₈H₆N₂ | Medicinal applications |

| 1,7-Naphthyridine | 1,7 | C₈H₆N₂ | Core of target compound |

| 1,8-Naphthyridine | 1,8 | C₈H₆N₂ | Most well-studied isomer |

| 2,6-Naphthyridine | 2,6 | C₈H₆N₂ | Limited synthetic access |

| 2,7-Naphthyridine | 2,7 | C₈H₆N₂ | Theoretical significance |

Significance of Brominated Naphthyridines in Heterocyclic Chemistry

Brominated naphthyridines occupy a position of considerable importance in heterocyclic chemistry due to their unique combination of structural features and synthetic utility. The incorporation of bromine atoms into naphthyridine frameworks creates compounds that serve as versatile intermediates for further chemical transformations while simultaneously modifying the electronic properties of the heterocyclic system. The significance of these compounds extends beyond their role as synthetic intermediates to encompass their potential applications in medicinal chemistry, materials science, and coordination chemistry.

The strategic importance of halogenated heterocycles, including brominated naphthyridines, stems from their ability to participate in cross-coupling reactions, which have become fundamental tools in modern organic synthesis. Cross-coupling reactions enable the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with the aid of metal catalysts, providing access to complex molecular structures from relatively simple starting materials. The presence of bromine substituents in naphthyridine systems creates reactive sites that can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups and the construction of elaborate molecular architectures.

The selectivity observed in cross-coupling reactions of polyhalogenated heterocycles is primarily determined by the relative ease of oxidative addition, which relates to both the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the heterocycle π* orbital and the palladium catalyst. In the context of brominated naphthyridines, these factors influence the regioselectivity of coupling reactions, enabling chemists to achieve predictable and controllable transformations. The understanding of these mechanistic principles has facilitated the development of efficient synthetic strategies for accessing diverse naphthyridine derivatives from brominated precursors.

The versatility of brominated naphthyridines in synthetic chemistry is further demonstrated by their ability to undergo various reaction types beyond cross-coupling processes. These compounds can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom, as well as reduction reactions that can modify other functional groups while preserving the halogen substituent. The presence of nitrogen atoms within the naphthyridine framework provides additional opportunities for chemical modification, including alkylation, acylation, and coordination with metal centers.

| Reaction Type | Mechanism | Products | Synthetic Utility |

|---|---|---|---|

| Cross-coupling | Palladium-catalyzed | Carbon-carbon bonds | Complex structure assembly |

| Nucleophilic substitution | Direct displacement | Functionalized naphthyridines | Functional group introduction |

| Reduction | Hydrogen addition | Saturated derivatives | Ring modification |

| Coordination | Metal binding | Metal complexes | Catalytic applications |

The pharmaceutical relevance of brominated naphthyridines, exemplified by this compound, reflects the broader significance of naphthyridine scaffolds in drug discovery. The naphthyridine framework has been incorporated into various therapeutic agents, including antibacterial compounds such as enoxacin, nalidixic acid, and trovafloxacin, which are related to the fluoroquinolone class of antibiotics. The structural modifications possible through halogenation provide opportunities for fine-tuning biological activity and optimizing pharmacological properties.

The mechanism of action of brominated naphthyridines involves their interaction with biological targets within cells, where the presence of the bromine atom and the naphthyridine ring system enables binding to specific enzymes or receptors. This binding can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects including inhibition or activation of metabolic processes. The ability to introduce bromine atoms at specific positions within the naphthyridine framework provides medicinal chemists with tools for optimizing target selectivity and biological activity.

The continuing significance of brominated naphthyridines in heterocyclic chemistry is evidenced by ongoing research into their synthesis, reactivity, and applications. Recent developments in synthetic methodology have provided more efficient routes to these compounds, while advances in understanding their electronic properties and reactivity patterns have enabled more sophisticated applications in materials science and catalysis. The combination of fundamental chemical interest and practical utility ensures that brominated naphthyridines, including compounds like this compound, will continue to play important roles in chemical research and development.

Propiedades

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDQJOHDORCJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Heck-Type Vinylation of Chloropyridine

This method initiates with chloropyridine derivatives, which undergo a Heck reaction with ethylene gas to install the vinyl group, forming a crucial intermediate for subsequent cyclization. The process is characterized by:

- Reactants: Chloropyridine derivatives (e.g., 2-chloropyridine)

- Reagents: Ethylene gas, palladium catalysts (e.g., Pd(dppf)Cl₂), bases such as triethylamine

- Conditions: Elevated temperatures (~95°C), inert atmosphere (nitrogen), and controlled addition of ethylene

- Outcome: Formation of vinylated chloropyridine, which serves as a precursor for cyclization

This step is notable for its atom economy and efficiency, enabling the formation of the pyridine core with minimal waste.

Data Table 1: Heck Vinylation Parameters

Method B: One-Pot Hydroamination and Cyclization

Following vinylation, the next step involves a tandem hydroamination and intramolecular cyclization of 3-acyl-2-vinylpyridine derivatives:

- Reactants: 3-acyl-2-vinylpyridine (e.g., compound 19)

- Reagents: Ammonia in methanol, often under pressure

- Conditions: Heating at 60°C under NH₃ atmosphere (~0.65 MPa)

- Outcome: Formation of dihydronaphthyridine intermediates (e.g., compound 17), with minimal byproduct formation

This step is pivotal for constructing the tetrahydro ring system efficiently and is characterized by its simplicity and high yield.

Data Table 2: Hydroamination/Cyclization Conditions

| Parameter | Condition / Reagent | Reference |

|---|---|---|

| Starting Material | 3-Acyl-2-vinylpyridine | , |

| Ammonia Source | Ammonia in MeOH | , |

| Temperature | 60°C | , |

| Pressure | ~0.65 MPa NH₃ | , |

| Yield | Up to 79% (excluding impurities) |

Method C: Enantioselective Transfer Hydrogenation

The final stereoselective step involves enantioselective reduction of dihydronaphthyridine intermediates:

- Catalysts: Ruthenium-based chiral catalysts

- Reagents: Hydrogen donors (e.g., formic acid or isopropanol)

- Conditions: Mild temperatures, ambient pressure

- Outcome: Chiral tetrahydro-naphthyridine core with high enantiomeric excess (>99.9%)

This step ensures the stereochemical integrity of the target compound, critical for pharmaceutical applications.

Data Table 3: Enantioselective Reduction Parameters

Additional Considerations

- Purification: The synthetic routes are designed to minimize chromatography, favoring aqueous workups and crystallization, which are scalable.

- Oxidation Control: During cyclization, oxidation to byproducts such as compound 26 can occur; careful control of oxygen exposure is necessary.

- Scalability: The described methods, especially the Heck vinylation and tandem cyclization, are amenable to scale-up, with the avoidance of chromatography being advantageous.

Research Findings & Innovations

Recent research indicates that the development of atom-economical and stereoselective protocols significantly enhances the synthesis of tetrahydro-naphthyridine derivatives. The innovative use of ethylene gas in Heck vinylation and the tandem hydroamination/cyclization process exemplifies modern advances, reducing steps and improving yields.

Summary Table of Preparation Methods

Aplicaciones Científicas De Investigación

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is studied for its interactions with biological targets, aiding in the development of new therapeutic agents.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Industrial Applications: The compound’s derivatives are used in the development of materials with specific properties, such as dyes and polymers.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological receptors. The tetrahydro-naphthyridine core can interact with enzymes or proteins, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Physical and Spectral Properties

- Collision Cross Section (CCS) : While direct data for the 3-bromo derivative is unavailable, the 4-bromo analog (CAS 1955547-21-3) has predicted CCS values of 137.7–143.3 Ų for [M+H]+ adducts, suggesting similar hydrodynamic radii for positional isomers .

- Melting Points : Chlorinated analogs (e.g., 2-chloro-1,7-naphthyridine) exhibit higher melting points (>200°C) compared to brominated derivatives, reflecting stronger halogen-based intermolecular forces .

Commercial Availability and Pricing

- The 4-bromo-1,7-naphthyridine hydrobromide (CAS 1955547-21-3) is available at $1,684/1g, reflecting the premium for brominated intermediates in drug discovery .

Actividad Biológica

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in research and therapy.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 213.07 g/mol. The synthesis typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine using bromine or a bromine source in solvents like acetic acid or dichloromethane under controlled conditions.

Synthetic Routes

- Bromination : The primary method involves adding bromine to the tetrahydro derivative.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles.

- Oxidation/Reduction : The compound can undergo oxidation to form naphthyridine oxides or reduction to generate tetrahydro derivatives.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bromine atom participates in halogen bonding, which can enhance binding affinity to various receptors and enzymes. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of naphthyridines exhibit potential anticancer activities. For instance, compounds based on this compound have been evaluated for their ability to inhibit tumor growth in various cancer models. Studies have shown that certain derivatives can selectively target cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. For example:

- Inhibition Studies : Compounds derived from this structure showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Brominated tetrahydro structure | Anticancer and antimicrobial |

| 1-Methyl-1H-pyrrole | Five-membered ring system | Distinct reactivity patterns |

| 6-Methyl-1H-pyridin-2-one | Different functional groups | Known for chelation chemistry |

The unique bromination pattern and tetrahydro configuration contribute significantly to the distinct biological activities observed in this compound compared to other naphthyridine derivatives.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Anticancer Activity : A study demonstrated that a derivative inhibited proliferation in breast cancer cell lines with an IC50 value of 15 µM.

- Antimicrobial Efficacy : In another case study involving urinary tract infections (UTIs), derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli.

- Anti-inflammatory Response : In vivo studies indicated that administration resulted in a significant reduction in paw edema in rat models compared to control groups.

Q & A

Q. What are the primary synthetic routes for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine?

Methodological Answer: The synthesis typically involves multi-step strategies:

Core Structure Formation : Catalytic hydrogenation of 1,7-naphthyridine derivatives using palladium on charcoal (Pd/C) in ethanol yields tetrahydro intermediates .

Bromination : Electrophilic substitution with brominating agents (e.g., POBr₃ or Br₂) introduces the bromine substituent at the 3-position. Reaction conditions (temperature, solvent) significantly impact regioselectivity .

Protecting Groups : Boc (tert-butyloxycarbonyl) groups are often used to stabilize intermediates during synthesis, as seen in related naphthyridine derivatives .

Key Challenges : Competing side reactions (e.g., over-bromination) require precise stoichiometric control.

Q. How is this compound characterized analytically?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns. For example, the bromine atom deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 213.08 g/mol for the free base) and isotopic patterns consistent with bromine .

- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic tetrahydro structure .

Advanced Research Questions

Q. What reaction pathways enable functionalization of this compound?

Methodological Answer:

- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to generate biaryl derivatives .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the naphthyridine ring, but competing dehalogenation requires careful optimization .

- Oxidation : Controlled oxidation with KMnO₄ or Selectfluor® introduces hydroxyl or ketone groups, altering electronic properties .

Critical Consideration : Steric hindrance from the tetrahydro ring may limit accessibility to reactive sites.

Q. How do researchers resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 34–78% for similar brominations) arise from:

Reagent Purity : Trace moisture in POBr₃ can hydrolyze intermediates, reducing efficiency .

Catalyst Activity : Pd/C batch variability affects hydrogenation efficiency .

Workup Protocols : Column chromatography vs. crystallization impacts recovery rates .

Resolution Strategy : Reproduce reactions under inert atmospheres (N₂/Ar) and standardize catalyst sources.

Q. What biological targets are associated with this compound derivatives?

Methodological Answer:

- Kinase Inhibition : The tetrahydro ring mimics ATP-binding pockets, enabling selective kinase inhibition (e.g., JAK2/STAT3 pathways) .

- Antimicrobial Activity : Halogenated naphthyridines disrupt bacterial DNA gyrase, validated via MIC assays against Gram-positive pathogens .

- Neuropharmacology : Derivatives act as σ-receptor modulators, assessed via radioligand binding assays .

Experimental Design : Structure-activity relationship (SAR) studies prioritize bromine retention for target engagement.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles mitigate skin/eye exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter.

- Waste Disposal : Halogenated waste must be segregated and processed via incineration .

Risk Note : Brominated compounds may exhibit mutagenic potential; Ames testing is recommended for long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.